(5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Description
(5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14ClNOS2 and its molecular weight is 311.84. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization in Drug Synthesis
The study of crystal and molecular structures, such as in the case of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, highlights the importance of understanding the formation of side products in the synthesis of new drug candidates, particularly for anti-tuberculosis drugs. This emphasizes the role of structural analysis in optimizing drug synthesis and enhancing the efficacy of potential therapeutic compounds (Eckhardt et al., 2020).
Advanced Material Characterization
Research on compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime has contributed to our understanding of advanced materials. Through spectroscopic techniques and single crystal X-ray diffraction studies, the detailed characterization of these compounds provides insights into their potential applications in various fields, including electronics and pharmaceuticals, by revealing their thermal, optical, and structural properties (Karthik et al., 2021).
Molecular Design and Drug Discovery
The discovery of potent antagonists for receptors, such as NPBWR1 (GPR7), showcases the application of (5-Chlorothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone derivatives in the field of molecular design and drug discovery. These compounds demonstrate how altering molecular structures can lead to significant improvements in drug potency and efficacy, furthering our ability to target specific biological pathways for therapeutic intervention (Romero et al., 2012).
Theoretical and Computational Chemistry
The synthesis and study of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives underline the role of theoretical and computational chemistry in predicting and understanding the properties of novel chemical entities. Density functional theory (DFT) calculations, molecular docking studies, and analyses of electronic parameters facilitate the exploration of potential biological activities, such as antibacterial properties, highlighting the intersection of computational methods with experimental chemistry for drug development (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS2/c15-13-4-3-12(19-13)14(17)16-7-5-10(6-8-16)11-2-1-9-18-11/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTAVTUQOUNMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.